molecular formula C21H14ClN3O3S B4401046 3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4401046
M. Wt: 423.9 g/mol
InChI Key: JHJHBFGPDBQERV-UHFFFAOYSA-N
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Description

3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a chloro group, a nitro group, and a pyridinylmethyl phenyl group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of a benzothiophene derivative followed by chlorination. The resulting intermediate is then subjected to a coupling reaction with 4-(4-pyridinylmethyl)phenylamine to form the final product. The reaction conditions often involve the use of strong acids for nitration, chlorinating agents like thionyl chloride, and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of 3-amino-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may also interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-7-nitro-N-phenyl-1-benzothiophene-2-carboxamide
  • 3-chloro-7-nitro-N-[4-(4-methylphenyl)]-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the pyridinylmethyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c22-18-16-2-1-3-17(25(27)28)19(16)29-20(18)21(26)24-15-6-4-13(5-7-15)12-14-8-10-23-11-9-14/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJHBFGPDBQERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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